

N-Methylthiourea Solubility in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: N-Methylthiourea

Cat. No.: B147249

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of **N-Methylthiourea**'s solubility in organic solvents. Due to a notable scarcity of quantitative data in publicly accessible literature, this guide focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and insights into solvent suitability for crystallization. This document is intended to empower researchers to generate precise solubility data tailored to their specific applications.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for **N-Methylthiourea** in a broad range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative descriptions and data from procedural notes provide some guidance. The following table summarizes the available information. For comparative purposes, a quantitative data point for the closely related compound, N-Ethylthiourea, is included.

Solvent	Chemical Formula	Type	Temperature	Solubility	Remarks
N-Methylthiourea					Will likely be mobile in the environment due to its water solubility. [1]
Water	H ₂ O	Aqueous	Not Specified	Soluble	
Ethanol (anhydrous)	C ₂ H ₅ OH	Alcohol	Boiling	Soluble	Used as a solvent for recrystallization, indicating that solubility increases with temperature. [2]
N-Ethylthiourea (for comparison)					Provides an approximate solubility reference for a similar compound.
Methanol	CH ₃ OH	Alcohol	Not Specified	25 mg/mL	

It is strongly recommended that researchers empirically determine the solubility of **N-Methylthiourea** in their specific solvents of interest to ensure accuracy for their experimental conditions.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.^{[3][4][5]} This protocol outlines the necessary steps to accurately measure the solubility of **N-Methylthiourea**.

Objective: To determine the concentration of a saturated solution of **N-Methylthiourea** in a given organic solvent at a specified and constant temperature.

Materials:

- **N-Methylthiourea** (solid, high purity)
- Solvent of interest (analytical grade)
- Analytical balance
- Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
- Constant temperature shaker or incubator
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

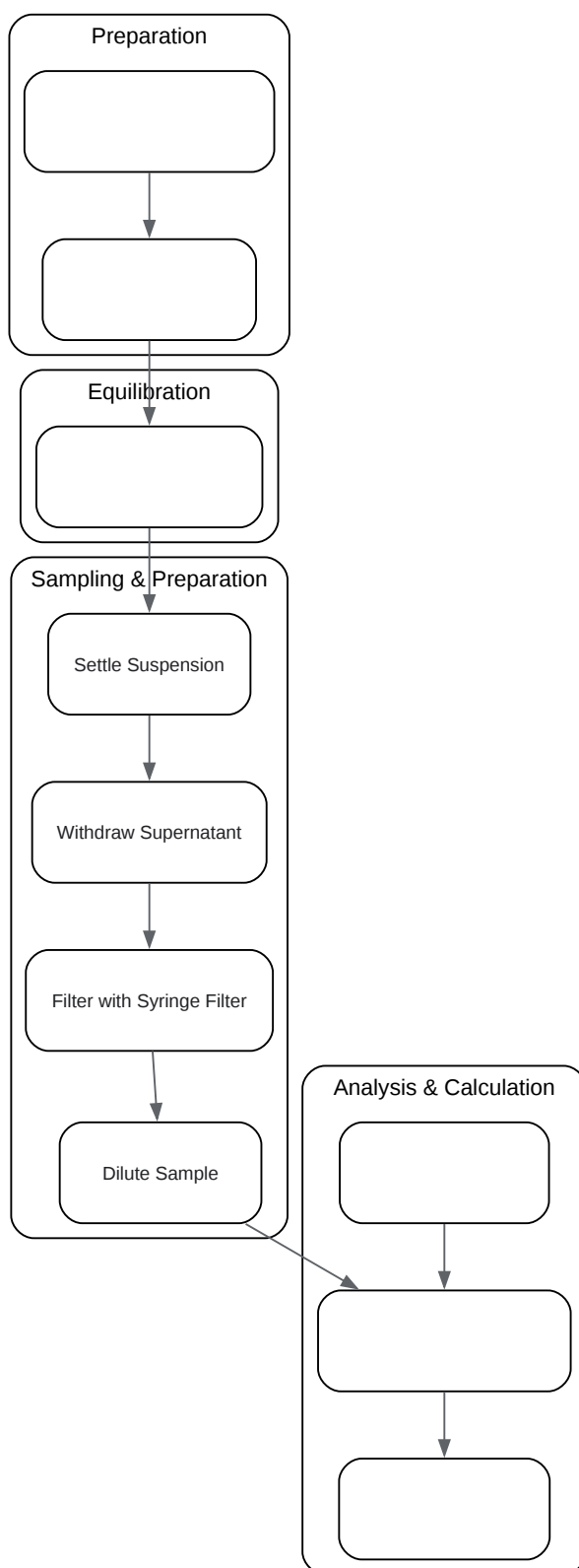
- Preparation of a Saturated Solution:
 - Add an excess amount of solid **N-Methylthiourea** to a pre-weighed, sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
 - Add a known volume or mass of the desired organic solvent to the vial.

- Securely seal the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.
 - Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours, but this should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[\[3\]](#)
- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time for the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microcrystals.
 - Accurately weigh the filtered, saturated solution.
 - Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated HPLC method.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Prepare a series of standard solutions of **N-Methylthiourea** of known concentrations in the solvent of interest.
 - Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

- Determine the concentration of **N-Methylthiourea** in the diluted sample by interpolating its analytical response on the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original, undissolved saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **N-Methylthiourea**.



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Shake-Flask Solubility Determination Workflow

Conclusion

While comprehensive quantitative solubility data for **N-Methylthiourea** in organic solvents is not readily available, this guide provides the necessary tools for researchers to generate this critical information. The qualitative data indicates solubility in polar protic solvents like ethanol, which is further supported by its use in recrystallization. The detailed shake-flask experimental protocol, coupled with HPLC analysis, offers a robust framework for the precise and reliable determination of **N-Methylthiourea**'s solubility. The generation of such data will be invaluable for applications in drug development, chemical synthesis, and other scientific endeavors.

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